molecular formula C8H9BF2O4 B15320941 4-(Difluoromethoxy)-3-methoxyphenylboronic acid

4-(Difluoromethoxy)-3-methoxyphenylboronic acid

Cat. No.: B15320941
M. Wt: 217.96 g/mol
InChI Key: IFFJUSDMFFMSSN-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid typically involves the difluoromethylation of phenolic compounds. One common method includes the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the boronic acid functionality . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more economical reagents and catalysts, as well as continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic and steric characteristics .

Properties

Molecular Formula

C8H9BF2O4

Molecular Weight

217.96 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-methoxyphenyl]boronic acid

InChI

InChI=1S/C8H9BF2O4/c1-14-7-4-5(9(12)13)2-3-6(7)15-8(10)11/h2-4,8,12-13H,1H3

InChI Key

IFFJUSDMFFMSSN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)F)OC)(O)O

Origin of Product

United States

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